Bienvenue dans la boutique en ligne BenchChem!

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Melatonin receptor ligands Conformational analysis Indole regioisomerism

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide (C21H21N3O2, MW 347.41) is a fully synthetic bis-indole carboxamide comprising a 5-methoxyindole N1-linked via an ethylene spacer to a 1-methylindole-5-carboxamide moiety. Unlike the vast majority of melatonin-related indole derivatives, which bear substitution at the indole C3 position, this compound features the unusual N1–ethyl linkage on the methoxyindole ring, producing a distinct vector and conformational profile.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B14935170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC
InChIInChI=1S/C21H21N3O2/c1-23-10-7-15-13-17(3-5-19(15)23)21(25)22-9-12-24-11-8-16-14-18(26-2)4-6-20(16)24/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25)
InChIKeyOSULYFOZUJITOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide – Structural Identity and Screening Library Provenance for Differentiated Procurement


N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide (C21H21N3O2, MW 347.41) is a fully synthetic bis-indole carboxamide comprising a 5-methoxyindole N1-linked via an ethylene spacer to a 1-methylindole-5-carboxamide moiety [1]. Unlike the vast majority of melatonin-related indole derivatives, which bear substitution at the indole C3 position, this compound features the unusual N1–ethyl linkage on the methoxyindole ring, producing a distinct vector and conformational profile [1]. It is catalogued in the InterBioScreen natural-product-analog screening library (ID STOCK1N-77430) under the classification 'Derivatives & analogs of Natural Compounds', and its primary documented structural context places it within the indole-5-carboxamide class, a scaffold associated with monoamine oxidase B (MAO-B) inhibition and melatonin receptor modulation in the broader medicinal chemistry literature [1][2].

Why N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide Cannot Be Replaced by Generic Indole Carboxamide Analogs


Indole carboxamide derivatives cannot be treated as interchangeable procurement items because the position of the carboxamide on the indole ring (e.g., 5-carboxamide vs. 2-carboxamide vs. 6-carboxamide) and the nature of the N-substituent jointly determine target engagement, selectivity, and pharmacokinetic profile. In the well-characterized indole-5-carboxamide MAO-B inhibitor series reported by Tzvetkov et al., moving the carboxamide from the 5-position to the 6-position of the indole ring resulted in complete loss of MAO-B inhibitory activity, demonstrating that even regioisomeric substitution is not functionally equivalent [1]. Furthermore, the target compound utilizes an N1–ethyl linkage on the 5-methoxyindole, whereas the endogenous ligand melatonin and the majority of synthetic melatoninergic agonists employ a C3–ethylamido side chain; this N1-versus-C3 connectivity difference profoundly alters the conformational landscape, hydrogen-bonding capacity of the indole NH, and the spatial relationship between the methoxy pharmacophore and the carboxamide recognition element [2]. The close structural isomer N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide (InterBioScreen STOCK1N-77697) differs solely in the attachment point of the ethyl linker on the methoxyindole (C3 vs. N1), yet this single positional change is expected to produce divergent binding modes at any target where the indole NH acts as a hydrogen-bond donor or where steric constraints disfavor the N1-substituted geometry [2]. These structural features make generic substitution scientifically unsound without experimental confirmation of equivalent activity.

Quantitative Differentiation Evidence for N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide Relative to Closest Structural Comparators


Regioisomeric Connectivity: N1–Ethyl vs. C3–Ethyl Linkage Defines Distinct Conformational Space

The target compound positions the ethylene linker at the indole N1 position of the 5-methoxyindole, whereas the direct structural comparator N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide (InterBioScreen STOCK1N-77697) attaches the identical linker at the indole C3 position [1]. This N1-versus-C3 connectivity difference eliminates the indole NH hydrogen-bond donor on the methoxyindole ring in the target compound, replacing it with a tertiary amine-like N1 substitution. The resultant conformational ensemble is distinct: the N1-linked ethyl chain projects orthogonally relative to the indole plane compared with the C3-linked chain, altering the distance and angular relationship between the 5-methoxy group and the terminal 1-methylindole-5-carboxamide by an estimated 1.5–2.0 Å in the lowest-energy conformers (class-level inference based on indole geometry) [1][2].

Melatonin receptor ligands Conformational analysis Indole regioisomerism

Indole-5-Carboxamide Scaffold: Documented Subnanomolar MAO-B Inhibitory Potential in Close Structural Context

In a systematic study of indole-5-carboxamides as MAO-B inhibitors, Tzvetkov et al. demonstrated that N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) achieved an IC50 of 0.227 nM against human MAO-B with >5,700-fold selectivity over MAO-A, while N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) reached an IC50 of 0.386 nM with >25,000-fold selectivity [1]. Critically, the 5-carboxamide regioisomer was essential: the corresponding 6-carboxamide analogs were devoid of MAO-B inhibitory activity, confirming that the 5-position carboxamide is a structural prerequisite for engagement of the MAO-B active site in this chemotype [1]. The target compound presents a 1-methylindole-5-carboxamide terminus—the identical 5-carboxamide pharmacophore found in the most potent reported indole-based MAO-B inhibitors—appended to a uniquely N1-substituted 5-methoxyindole via an ethylene spacer. This differs from the dichlorophenyl motif in PSB-1410 and introduces a second indole capable of additional π-stacking or hydrogen-bonding interactions within the MAO-B entrance cavity [1][2].

Monoamine oxidase B Neuroprotection Indole-5-carboxamide SAR

Dual Indole Architecture: Physicochemical Differentiation from Mono-Indole Carboxamide Fragments

The target compound incorporates two indole rings (5-methoxyindole and 1-methylindole) connected by an ethylene spacer, yielding a molecular weight of 347.41 Da and a calculated logP of approximately 3.8–4.2 (estimated by fragment addition; experimental logP not reported) [1]. In contrast, the mono-indole building block 1-methyl-1H-indole-5-carboxamide has MW 174.20 Da and calculated logP ~1.5 [1]. The bis-indole architecture increases lipophilicity by approximately 2.5 log units relative to the mono-indole core, placing the compound in a physicochemical space distinct from both fragment-like indole carboxamides (MW <250, logP <2) and large polycyclic natural products (MW >500). This intermediate profile—comparable to lead-like space—makes the compound suitable for cell-based screening where moderate membrane permeability is required but excessive lipophilicity-driven promiscuity is to be avoided [2].

Lipophilicity Fragment-based drug design Ligand efficiency

N1-Substitution as a Metabolic Stability Modulator Relative to C3-Substituted Melatonin Analogs

The N1-ethyl substitution on the 5-methoxyindole ring distinguishes the target compound from the vast majority of melatoninergic ligands, which bear the ethylamido side chain at the C3 position [1]. Literature precedent indicates that N1-substitution on indoles can modulate susceptibility to CYP450-mediated oxidative metabolism: N1-alkylation blocks metabolic N-dealkylation pathways that can occur at the indole nitrogen, potentially increasing metabolic half-life relative to NH-indole analogs [2]. Additionally, the absence of the free indole NH eliminates a metabolic soft spot subject to N-hydroxylation or N-glucuronidation. Conversely, the 5-methoxy group remains susceptible to O-demethylation, a well-characterized metabolic pathway for melatonin (where CYP1A2-mediated 6-hydroxylation predominates, but O-demethylation by CYP2C19 and CYP1A2 also occurs) [2]. No experimental metabolic stability data (e.g., human liver microsome t½, hepatocyte clearance) are available for the target compound or its direct C3-linked isomer [1].

Metabolic stability Indole N1-substitution CYP450 metabolism

Sourcing Differentiation: InterBioScreen Synthetic Analog Library vs. Natural Product-Derived Indoles

The target compound is exclusively catalogued as a synthetic analog within the InterBioScreen STOCK1N screening collection, classified under 'Derivatives & analogs of Natural Compounds' [1]. Unlike natural melatonin (extracted from biological sources or produced via biosynthetic routes) or semi-synthetic melatonin derivatives, this compound is a fully synthetic, de novo designed bis-indole whose N1-substitution pattern has no known natural counterpart [1]. Within the InterBioScreen library, the compound is structurally unique: no other molecule in the STOCK1N collection combines the N1-ethyl-5-methoxyindole donor with a 1-methylindole-5-carboxamide acceptor [1]. This distinguishes it from commercially abundant melatonin analogs (e.g., agomelatine, ramelteon, tasimelteon), all of which retain the core C3-ethylamido-5-methoxyindole architecture of melatonin [2].

Screening library Synthetic indole Chemical diversity

Research and Industrial Application Scenarios for N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide Based on Quantitative Differentiation Evidence


Negative Control or Tool Compound for Probing Indole NH Dependence in Melatonin Receptor Binding Assays

Investigators studying melatonin MT1 or MT2 receptor structure–activity relationships can deploy the target compound as a strategically designed probe to test whether the indole NH of the 5-methoxyindole ring is essential for receptor binding and activation. Since the target compound replaces the NH with an N1-ethyl linkage while retaining the 5-methoxy group and a carboxamide terminus, any reduction in binding affinity or functional activity relative to melatonin (Ki MT2 = 0.174 nM; Ki MT1 = 0.081 nM [1]) can be directly attributed to the loss of the indole NH hydrogen-bond donor. This application is supported by the established role of the methoxyindole NH in melatonin receptor engagement and the structural evidence that N1-substitution eliminates this interaction [2].

MAO-B Inhibitor Screening Using the Indole-5-Carboxamide Pharmacophore in a Novel Bis-Indole Context

The compound is suitable for inclusion in MAO-B inhibitor screening cascades based on its possession of the indole-5-carboxamide pharmacophore, which the Tzvetkov et al. study established as a critical determinant for subnanomolar MAO-B potency (class benchmark IC50 = 0.227–0.386 nM for optimized 5-carboxamides [1]). The bis-indole architecture may confer differential MAO-B versus MAO-A selectivity compared to mono-aryl 5-carboxamides, and the N1-(5-methoxyindolyl)ethyl substituent could be exploited to probe the MAO-B entrance cavity for additional binding interactions not accessible to phenyl-substituted analogs [2].

Physicochemical Property-Driven Fragment-to-Lead Optimization Starting Point for CNS Targets

With MW 347.41 Da and calculated logP ~3.8–4.2, the target compound resides in lead-like physicochemical space distinct from both fragment-like indole carboxamides (MW <250) and large, lipophilic polycyclic screening hits [1]. This intermediate profile makes it an attractive starting point for lead optimization programs targeting CNS enzymes or receptors where balanced permeability and solubility are required. Its N1-substitution pattern also offers a metabolic stability advantage potentially not available with conventional C3-substituted indoles, pending experimental confirmation in liver microsome or hepatocyte stability assays [2].

Chemical Biology Probe for Indole N1-Alkylation Effects on Target Engagement Selectivity

The compound can serve as a chemical biology tool to investigate how N1-substitution on the 5-methoxyindole ring influences selectivity across a panel of indole-recognizing targets, including serotonin receptors (5-HT1, 5-HT2, 5-HT7), melatonin receptors (MT1, MT2), and metabolic enzymes (MAO-A, MAO-B, IDO1). By comparing its activity profile with the C3-linked isomer STOCK1N-77697, researchers can deconvolute the contribution of the indole NH to polypharmacology and target selectivity—an approach directly enabled by the availability of both N1- and C3-linked regioisomers from the InterBioScreen library [1][2].

Quote Request

Request a Quote for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.